

# Metol as a Reagent in Analytical Chemistry: Applications and Protocols

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For Researchers, Scientists, and Drug Development Professionals

**Metol** (p-Methylaminophenol Sulfate) is a classical chemical reagent primarily known for its use as a developing agent in black and white photography. However, its properties as a reducing agent also lend it to applications in analytical chemistry, particularly in spectrophotometric analysis and potentially as a redox indicator in titrations. This document provides detailed application notes and protocols for the use of **Metol** in these analytical contexts.

# Application Note 1: Indirect Spectrophotometric Determination of Cephalosporins

This application note details an indirect spectrophotometric method for the quantitative determination of cephalosporin antibiotics. The method is based on the oxidation of the antibiotic by a known excess of an iodine solution. The unreacted iodine is then determined colorimetrically by its reaction with **Metol** and sulphanilamide to form a colored complex.[1]

## **Principle**

The analytical procedure involves two main stages. First, the cephalosporin sample is treated with a precisely measured excess of a standard iodine solution. The iodine oxidizes the antibiotic. In the second stage, the remaining (unreacted) iodine is quantified. This is achieved by adding **Metol** and sulphanilamide. The unreacted iodine oxidizes **Metol**, and the oxidized **Metol** then couples with sulphanilamide to form a p-N-methylbenzoquinonemonoimine sulphanilamide charge-transfer complex. This complex has a distinct color, and its absorbance



is measured spectrophotometrically at 520 nm.[1] The amount of unreacted iodine is determined from a calibration curve, and by subtracting this from the initial amount of iodine, the quantity of antibiotic in the sample can be calculated.

## **Experimental Protocol**

- 1. Preparation of Reagents:
- Standard Iodine Solution (0.01 N): Dissolve 1.27 g of iodine and 2.5 g of potassium iodide in 100 mL of distilled water. Standardize this solution against a standard solution of sodium thiosulfate.
- **Metol** Solution (0.2% w/v): Dissolve 0.2 g of **Metol** in 100 mL of distilled water.
- Sulphanilamide Solution (1% w/v): Dissolve 1 g of sulphanilamide in 100 mL of distilled water.
- Phosphate Buffer (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M solutions of sodium dihydrogen phosphate and disodium hydrogen phosphate.
- Standard Cephalosporin Solutions: Prepare a series of standard solutions of the cephalosporin to be analyzed in distilled water at concentrations ranging from 10 to 100 µg/mL.
- 2. Calibration Curve Construction:
- Into a series of 10 mL volumetric flasks, pipette varying volumes (1.0, 2.0, 3.0, 4.0, 5.0 mL)
  of the standard iodine solution.
- To each flask, add 2.0 mL of the **Metol** solution and 3.0 mL of the sulphanilamide solution.
- Add 1.0 mL of phosphate buffer (pH 3.0) to each flask.
- Dilute to the mark with distilled water and mix well.
- Allow the color to develop for 5 minutes.
- Measure the absorbance of each solution at 520 nm against a reagent blank.



- Plot a graph of absorbance versus the concentration of iodine.
- 3. Sample Analysis:
- Accurately weigh a quantity of the powdered cephalosporin sample equivalent to about 10 mg of the active ingredient and dissolve it in distilled water in a 100 mL volumetric flask.
- Pipette 5.0 mL of this sample solution into a 25 mL conical flask.
- Add 5.0 mL of the standard iodine solution to the flask.
- Allow the reaction to proceed for 10 minutes at room temperature.
- Transfer the contents of the flask to a 25 mL volumetric flask.
- Add 2.0 mL of the **Metol** solution and 3.0 mL of the sulphanilamide solution.
- Add 1.0 mL of phosphate buffer (pH 3.0).
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of the solution at 520 nm after 5 minutes.
- Determine the concentration of unreacted iodine from the calibration curve.
- Calculate the amount of iodine that reacted with the cephalosporin and, subsequently, the concentration of the cephalosporin in the sample.

### **Data Presentation**

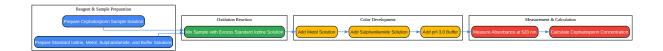
The following table summarizes typical quantitative data that would be generated during this analysis.

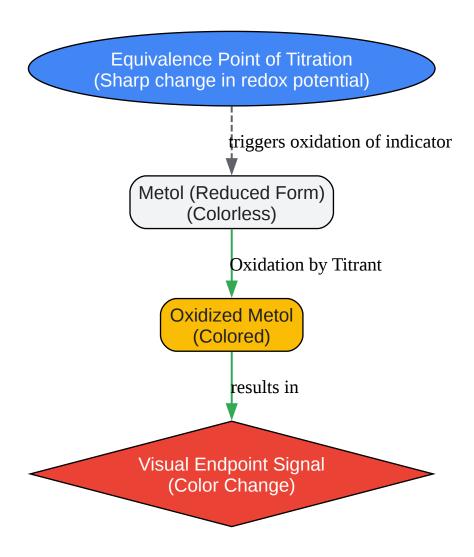


Parameter	Value
Wavelength of Maximum Absorbance (λmax)	520 nm[1]
pH of Reaction Medium	3.0[1]
Metol Concentration	0.2% (w/v)
Sulphanilamide Concentration	1% (w/v)
Linearity Range for Iodine	Dependent on spectrophotometer
Molar Absorptivity of the Complex	Dependent on specific conditions

# **Experimental Workflow**







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### References

- 1. Indirect spectrophotometric methods for the determination of antibiotics with iodine or periodate, and metol and sulphanilamide PubMed [pubmed.ncbi.nlm.nih.gov]
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